Cas no 1340106-35-5 (2-(2-chloro-4-fluorophenyl)oxirane)
2-(2-chloro-4-fluorophenyl)oxirane Chemical and Physical Properties
Names and Identifiers
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- 2-(2-chloro-4-fluorophenyl)oxirane
- Oxirane, 2-(2-chloro-4-fluorophenyl)-
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- Inchi: 1S/C8H6ClFO/c9-7-3-5(10)1-2-6(7)8-4-11-8/h1-3,8H,4H2
- InChI Key: RRNNXISDFYSCIH-UHFFFAOYSA-N
- SMILES: O1CC1C1=CC=C(F)C=C1Cl
Computed Properties
- Exact Mass: 172.0091207g/mol
- Monoisotopic Mass: 172.0091207g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 12.5Ų
2-(2-chloro-4-fluorophenyl)oxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C372910-10mg |
2-(2-chloro-4-fluorophenyl)oxirane |
1340106-35-5 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C372910-50mg |
2-(2-chloro-4-fluorophenyl)oxirane |
1340106-35-5 | 50mg |
$ 185.00 | 2022-04-01 | ||
| TRC | C372910-100mg |
2-(2-chloro-4-fluorophenyl)oxirane |
1340106-35-5 | 100mg |
$ 275.00 | 2022-04-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305146-50mg |
2-(2-Chloro-4-fluorophenyl)oxirane |
1340106-35-5 | 95% | 50mg |
¥3621.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305146-100mg |
2-(2-Chloro-4-fluorophenyl)oxirane |
1340106-35-5 | 95% | 100mg |
¥5011.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305146-250mg |
2-(2-Chloro-4-fluorophenyl)oxirane |
1340106-35-5 | 95% | 250mg |
¥8335.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305146-500mg |
2-(2-Chloro-4-fluorophenyl)oxirane |
1340106-35-5 | 95% | 500mg |
¥13204.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305146-1g |
2-(2-Chloro-4-fluorophenyl)oxirane |
1340106-35-5 | 95% | 1g |
¥18111.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305146-2.5g |
2-(2-Chloro-4-fluorophenyl)oxirane |
1340106-35-5 | 95% | 2.5g |
¥35499.00 | 2024-08-09 | |
| A2B Chem LLC | AV63014-50mg |
2-(2-chloro-4-fluorophenyl)oxirane |
1340106-35-5 | 95% | 50mg |
$199.00 | 2024-04-20 |
2-(2-chloro-4-fluorophenyl)oxirane Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 2-(2-chloro-4-fluorophenyl)oxirane
2-(2-Chloro-4-Fluorophenyl)Oxirane: A Comprehensive Overview
The compound 2-(2-chloro-4-fluorophenyl)oxirane, identified by the CAS number 1340106-35-5, is a fascinating molecule with significant applications in organic synthesis and materials science. This epoxide derivative has garnered attention due to its unique chemical properties and potential for use in advanced chemical processes.
Epoxides, such as 2-(2-chloro-4-fluorophenyl)oxirane, are known for their reactivity under specific conditions. The presence of chlorine and fluorine substituents on the aromatic ring introduces electronic effects that influence the molecule's behavior in various reactions. Recent studies have highlighted its utility in asymmetric synthesis, where it serves as a key intermediate for constructing complex molecular architectures.
One of the most promising applications of CAS 1340106-35-5 lies in its role as a precursor for advanced polymers and coatings. The epoxide group is highly reactive, making it ideal for cross-linking reactions that enhance the mechanical properties of materials. Researchers have demonstrated that incorporating this compound into polymer formulations can significantly improve their thermal stability and resistance to environmental factors.
In addition to its industrial applications, 2-(2-chloro-4-fluorophenyl)oxirane has shown potential in pharmaceutical chemistry. Its ability to undergo nucleophilic ring-opening reactions under mild conditions makes it a valuable building block for synthesizing bioactive compounds. Recent advancements in catalytic methods have further expanded its utility, enabling more efficient and selective transformations.
The synthesis of CAS 1340106-35-5 typically involves epoxidation of the corresponding diene using peracid reagents. This process is well-established and allows for high yields when optimized conditions are employed. The substitution pattern on the aromatic ring plays a crucial role in determining the reactivity of the epoxide, which has been extensively studied using computational chemistry techniques.
From an environmental perspective, understanding the degradation pathways of 2-(2-chloro-4-fluorophenyl)oxirane is essential for assessing its ecological impact. Studies have shown that under certain conditions, such as exposure to UV light or microbial activity, the compound undergoes hydrolysis to form less hazardous byproducts. These findings contribute to sustainable practices in chemical manufacturing.
In conclusion, CAS 1340106-35-5, or 2-(2-chloro-4-fluorophenyl)oxirane, stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies, position it as a key player in modern chemical research and industry.
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